REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[CH:7][S:6][C:5]=1[N:9]1[CH:13]=[N:12][CH:11]=[N:10]1)([O-])=O.[Cl-].[NH4+]>O.[Fe]>[N:9]1([C:5]2[S:6][CH:7]=[CH:8][C:4]=2[NH2:1])[CH:13]=[N:12][CH:11]=[N:10]1 |f:1.2|
|
Name
|
1-(3-nitrothiophen-2-yl)-1H-1,2,4-triazole
|
Quantity
|
462 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(SC=C1)N1N=CN=C1
|
Name
|
|
Quantity
|
163 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered through a pad of diatomaceous earth
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CN=C1)C=1SC=CC1N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.89 mmol | |
AMOUNT: MASS | 314 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |